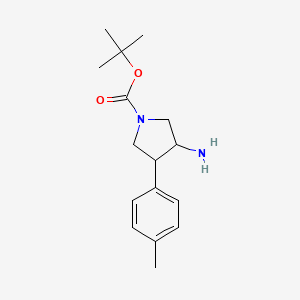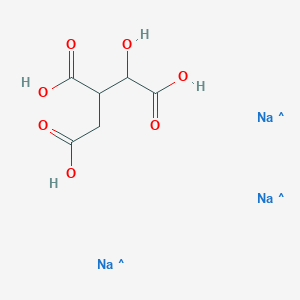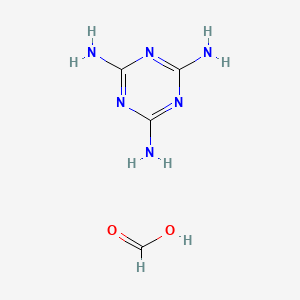
5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,4-triazines. This compound is characterized by its unique structure, which includes a triazine ring with an oxo group at the 5-position and a carboxylic acid group at the 6-position. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid can be achieved through several methods. One common approach involves the condensation of ethyl 2-isocyanoacetate with hydrazine in water, yielding the desired product as a colorless solid . Another method includes the use of N-thioacetylated ethyl glycinate as a reaction partner for hydrazine . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and supply of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxo and carboxylic acid functional groups, which can interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrazine, ethyl 2-isocyanoacetate, and N-thioacetylated ethyl glycinate . Reaction conditions such as temperature, solvent choice, and the presence of catalysts play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, derivatives of this compound have shown potential as antiviral, anticancer, and antimicrobial agents . Additionally, its unique chemical properties make it valuable in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxo and carboxylic acid groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects of the compound .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid include other 1,2,4-triazine derivatives such as 3-Mercapto-5-oxo-4,5-dihydro-1,2,4-triazine-6-carboxylic acid and 4,5-Dihydro-1,2,4-triazin-6(1H)-ones . These compounds share the triazine ring structure but differ in the functional groups attached, which can significantly influence their chemical properties and reactivity.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential for various applications. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C4H3N3O3 |
|---|---|
Peso molecular |
141.09 g/mol |
Nombre IUPAC |
5-oxo-4H-1,2,4-triazine-6-carboxylic acid |
InChI |
InChI=1S/C4H3N3O3/c8-3-2(4(9)10)7-6-1-5-3/h1H,(H,9,10)(H,5,6,8) |
Clave InChI |
QYFDZZWHZSTXCD-UHFFFAOYSA-N |
SMILES canónico |
C1=NN=C(C(=O)N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11764883.png)



![5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol](/img/structure/B11764907.png)

![6-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11764919.png)

![2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11764933.png)
![7-bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11764934.png)

![Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride](/img/structure/B11764941.png)


